Nitric acid--(2S)-2-bromopropan-1-ol (1/1)
Description
Nitric acid--(2S)-2-bromopropan-1-ol (1/1) is a 1:1 molecular complex comprising nitric acid (HNO₃) and the chiral alcohol (2S)-2-bromopropan-1-ol. This compound is structurally characterized by hydrogen bonding between the acidic proton of HNO₃ and the hydroxyl group of the brominated alcohol. The (2S)-configuration of the bromopropanol moiety introduces stereochemical specificity, which may influence its reactivity, biological interactions, and physicochemical properties.
Properties
CAS No. |
651007-58-8 |
|---|---|
Molecular Formula |
C3H8BrNO4 |
Molecular Weight |
202.00 g/mol |
IUPAC Name |
(2S)-2-bromopropan-1-ol;nitric acid |
InChI |
InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m0./s1 |
InChI Key |
WFEIYHSGCLXOTO-DFWYDOINSA-N |
Isomeric SMILES |
C[C@@H](CO)Br.[N+](=O)(O)[O-] |
Canonical SMILES |
CC(CO)Br.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Neutralization
This method involves the direct neutralization of (2S)-2-bromopropan-1-ol with nitric acid.
-
- (2S)-2-bromopropan-1-ol
- Nitric acid
- Ice bath for temperature control
-
- Place (2S)-2-bromopropan-1-ol in a reaction vessel.
- Slowly add nitric acid while maintaining the temperature below 10°C to prevent excessive heat generation.
- Stir the mixture continuously for 30 minutes.
- Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).
- Neutralize any unreacted acid with a suitable base and purify the product through recrystallization.
Method B: Salt Formation via Acid-base Reaction
This method focuses on forming the salt through an acid-base reaction between the two components.
-
- (2S)-2-bromopropan-1-ol
- Concentrated nitric acid
- Solvent (e.g., dichloromethane)
-
- Dissolve (2S)-2-bromopropan-1-ol in dichloromethane.
- Add concentrated nitric acid dropwise while stirring.
- Monitor the temperature and keep it below room temperature to avoid decomposition of reactants.
- After complete addition, allow the mixture to stir for an additional hour.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield the desired salt.
Method C: Sequential Reaction Approach
In this method, an intermediate product is formed before synthesizing the final compound.
-
- Nitromethane
- Bromine
- Sodium hydroxide
- Formaldehyde
-
- React nitromethane with bromine in a suitable solvent under controlled conditions to form an intermediate brominated compound.
- Neutralize with sodium hydroxide and add formaldehyde to facilitate further reactions.
- Monitor the reaction progress using gas chromatography until completion.
- Purify through crystallization to obtain a high-purity product.
Handling nitric acid and brominated compounds requires strict safety protocols due to their corrosive and toxic nature:
Use appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.
Conduct reactions in a well-ventilated fume hood to avoid inhalation of vapors.
The preparation methods for nitric acid--(2S)-2-bromopropan-1-ol involve careful handling of reactive chemicals under controlled conditions to ensure safety and yield high-purity products. The choice of method can depend on available materials, desired purity, and specific application needs in research or industrial settings.
Chemical Reactions Analysis
Types of Reactions: Nitric acid–(2S)-2-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated acids, while substitution can produce various substituted alcohols.
Scientific Research Applications
Nitric acid–(2S)-2-bromopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which nitric acid–(2S)-2-bromopropan-1-ol exerts its effects involves the interaction of the bromine atom with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This process can lead to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Structural and Functional Analogues
a. Coumaric Acid- and Caffeic Acid-Conjugated Peptides These peptides, studied for melanogenesis inhibition, share a design principle of combining acidic moieties (coumaric/caffeic acid) with bioactive scaffolds. This suggests that acid-alcohol complexes may prioritize stability over cytotoxicity, though bromine substitution in the target compound could alter this profile.
b. 1-(Arylsulfanyl)propan-2-ols
Synthesized via enantioselective bioreduction of propan-2-ones, these compounds highlight the role of chirality in biological activity. The (S)-enantiomer of 1-(arylsulfanyl)propan-2-ol demonstrates distinct reactivity compared to the (R)-form, analogous to how the (2S)-configuration in the target compound may influence its interactions .
c. Glucopyranosyl-Ent-Kaurane Derivatives Complex glycosides like 13-[(2-O-β-D-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid esters exhibit high structural complexity due to multiple glycosidic linkages. While these lack bromine or nitric acid motifs, their stability under physiological conditions (evidenced by NMR and HRMS data) provides a benchmark for assessing the nitric acid--(2S)-2-bromopropan-1-ol complex’s stability .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Nitric Acid--(2S)-2-Bromopropan-1-ol and Analogues
Key Observations:
- Chirality Effects : The (2S)-configuration in the target compound may confer enantioselective reactivity, similar to (S)-1-(arylsulfanyl)propan-2-ols, which are optimized for specific enzymatic interactions .
- Acid-Alcohol Interactions : Hydrogen bonding in nitric acid--(2S)-2-bromopropan-1-ol likely enhances stability, as seen in coumaric acid-peptide conjugates, where acid groups stabilize the structure without inducing cytotoxicity .
Biological Activity
Nitric acid--(2S)-2-bromopropan-1-ol (1/1) is a compound with notable biological activities, particularly in the context of its interactions within biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and potential therapeutic applications.
Chemical Structure and Properties
Nitric acid--(2S)-2-bromopropan-1-ol is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a propanol backbone. This configuration influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of nitric acid--(2S)-2-bromopropan-1-ol can be attributed to several mechanisms:
- Nitrosation Reactions : The compound may participate in nitrosation reactions, leading to the formation of nitrosamines, which are known for their carcinogenic potential. Studies suggest that compounds like 2-bromo-2-nitropropane-1,3-diol can contribute to endogenous nitrosamine formation in humans .
- Covalent Bonding with Proteins : It has been observed that the compound can form hapten-protein complexes through covalent bonding. This interaction may lead to sensitization and allergic reactions, as evidenced by studies demonstrating skin sensitization mechanisms .
Toxicological Profile
The toxicological profile of nitric acid--(2S)-2-bromopropan-1-ol reveals significant concerns regarding its safety:
- Dermal Absorption : Research indicates that the compound exhibits dermal absorption properties, with transdermal flux rates measured at 11.0 µg/cm²/h under specific conditions .
- Genotoxicity : In vitro studies have demonstrated cytotoxic effects at various concentrations, suggesting potential genotoxicity. The V79/HPRT test showed clear cytotoxic effects under both activation conditions, indicating the need for caution in handling this compound .
Case Study 1: Skin Sensitization
A study investigated the skin sensitization potential of 2-bromo-2-nitropropane-1,3-diol. It was found that while low levels of formaldehyde were released, other degradation products were responsible for significant allergic reactions. The study concluded that understanding the complex mechanisms behind these reactions is crucial for assessing safety .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment using mammalian cell lines, nitric acid--(2S)-2-bromopropan-1-ol was tested at concentrations ranging from 1 to 27 µg/ml. Results indicated dose-dependent cytotoxic effects, raising concerns about its use in consumer products .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
